molecular formula HOC6H4SO3K B1172008 Potassium phenolsulfonate CAS No. 12167-15-6

Potassium phenolsulfonate

Cat. No.: B1172008
CAS No.: 12167-15-6
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Description

Potassium phenolsulfonate is a useful research compound. Its molecular formula is HOC6H4SO3K. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12167-15-6

Molecular Formula

HOC6H4SO3K

Origin of Product

United States

Overview of Phenolsulfonate Chemistry in Academic Research

Contextualization within Sulfonate Chemistry Research

Sulfonates, salts or esters of sulfonic acid, are characterized by the presence of a sulfonyl group. Within this broad class, phenolsulfonates are distinguished by a hydroxyl group attached to a benzene (B151609) ring, which also carries a sulfonate group. This unique structure imparts both acidic and phenolic characteristics, making them valuable intermediates in chemical synthesis. ontosight.aiontosight.ai Research in sulfonate chemistry often focuses on the synthesis and reactivity of these compounds, with phenolsulfonates being a key area of study due to their utility in producing dyes, pharmaceuticals, and polymers. ontosight.aiontosight.ai

The position of the sulfonate group relative to the hydroxyl group on the benzene ring (ortho, meta, or para) significantly influences the compound's properties and reactivity. This isomerism is a central theme in phenolsulfonate research, as it dictates the synthetic pathways and the characteristics of the final products. Academic studies frequently explore the selective synthesis of a particular isomer to achieve desired outcomes in various applications. researchgate.net

Synthetic Methodologies and Chemical Transformations of Phenolsulfonates

Diverse Synthetic Routes for Phenolsulfonate Salts

The creation of phenolsulfonate salts is typically a multi-step process that begins with the sulfonation of phenol (B47542), followed by neutralization to yield the desired salt.

The foundational method for producing phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid. quora.com This electrophilic aromatic substitution reaction is highly dependent on temperature, which dictates the regioselectivity of the product, yielding different isomers. quora.comresearchgate.net

At lower temperatures, the reaction predominantly forms the ortho-isomer, 2-hydroxybenzenesulfonic acid. As the reaction temperature increases, the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid, becomes the major product. quora.com This temperature control is a critical factor in directing the synthesis toward the desired isomeric product. The active electrophile in these reactions is understood to be sulfur trioxide (SO₃). wikipedia.org

Table 1: Influence of Temperature on Phenol Sulfonation

Reaction Temperature Major Product Isomer Name
Low (e.g., room temp.) o-phenol sulphonic acid 2-hydroxybenzenesulfonic acid
High (e.g., 100°C) p-phenol sulphonic acid 4-hydroxybenzenesulfonic acid

This table summarizes the temperature-dependent outcomes of the classical phenol sulfonation reaction. quora.com

Once the phenolsulfonic acid is synthesized, the corresponding potassium salt is formed through a straightforward acid-base neutralization reaction. The sulfonic acid is treated with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate. smolecule.comontosight.ai This reaction neutralizes the acidic sulfonic acid group to form the potassium sulfonate salt and water. smolecule.com For instance, reacting 4-hydroxybenzenesulfonic acid with potassium hydroxide yields potassium 4-hydroxybenzenesulfonate. ontosight.ai

This neutralization step is crucial for isolating the final product. In industrial processes involving substituted phenols, the reaction mixture is carefully controlled to a pH of 7-9 to ensure complete salt formation. google.com The resulting potassium salt, such as potassium p-phenolsulfonate, is often an anhydrous solid at room temperature. nist.gov

In line with the principles of green chemistry, solventless synthesis methods have been explored for producing phenolsulfonate derivatives. These approaches aim to reduce waste and energy consumption by eliminating the need for conventional solvents. researchgate.netrsc.org Research has demonstrated the feasibility of the solventless synthesis of hydrophilic phenol ester derivatives. google.com This can be achieved through mechanochemical methods or by using microwave irradiation to drive reactions in a solvent-free medium. researchgate.netchemistry.or.jp Such techniques are advantageous for their rapid reaction times, low energy use, and simplified product work-up. researchgate.net

Derivatization Strategies and Functional Group Transformations

Potassium phenolsulfonate and its parent acid can serve as starting materials for a variety of chemical derivatives through functional group transformations.

Substituted phenolsulfonate analogues can be synthesized by starting with a substituted phenol and applying the sulfonation and neutralization sequence. A patented method describes the sulfonation of various alkylphenols, such as cresol (B1669610) and cetylphenol, using an SO₃-air mixture in a membrane sulfonator. google.com The resulting alkylphenolsulfonic acid is then neutralized with potassium hydroxide solution to yield the potassium alkylphenolsulfonate salt. google.com This process allows for the creation of a wide range of analogues with different alkyl chains.

Table 2: Examples of Substituted this compound Synthesis

Starting Material Sulfonating Agent Neutralizing Agent Final Product
Mixed Cresol SO₃-air mixture Potassium Hydroxide (KOH) Mixed Potassium Cresolsulfonate
Cetylphenol SO₃-air mixture Potassium Hydroxide (KOH) Potassium Cetylphenolsulfonate

Data derived from a patented process for producing alkylphenol sulfonate salts. google.com

Another derivatization strategy involves the direct modification of the phenolsulfonic acid aromatic ring, such as through halogenation. acs.org

The functional groups of phenolsulfonates allow for the synthesis of esters and ethers. Phenolsulfonate esters can be synthesized through various methods, including those disclosed in patents that detail specific reaction conditions. google.comjustia.com The esterification can be catalyzed by solid-acid catalysts, such as a phenolsulfonic acid-formaldehyde (PSF) resin, which can effectively drive the reaction between fatty acids and alcohols without the need for a solvent. organic-chemistry.org Furthermore, p-phenolsulfonic acid itself has been studied as an effective catalyst for the continuous synthesis of esters like n-propyl acetate, showcasing the chemical transformations possible within this class of compounds. researchgate.net

Sulfonylation Reactions in Organic Synthesis

While phenolsulfonic acids are strong acids used as catalysts in reactions like esterification wikipedia.org, their salts, such as this compound, and their ester derivatives also participate in important chemical transformations. Phenolsulfonate esters, for instance, have been utilized as water-soluble active esters in the synthesis of peptides like Leu-enkephalin. researchgate.net

The sulfonate group in aryl sulfonates can act as a leaving group, similar to a halide, in certain nucleophilic substitution reactions. For example, when benzenesulfonic acid derivatives are treated with a strong base, they can be converted to phenols. wikipedia.org This reactivity highlights the utility of the sulfonate moiety in synthetic transformations beyond its initial formation.

Furthermore, phenolsulfonates can be precursors for other important functional groups. The conversion of phenols to their corresponding sulfonamides and sulfonates can be achieved using reagents like 1-phenylsulfonylbenzotriazole, which reacts with phenols to form benzenesulfonates. cbijournal.com Although direct sulfonylation using this compound as the sulfonating agent is not a common method, the phenolsulfonate functional group is a key intermediate in the synthesis of various organic compounds. For instance, phenolsulfonic acid is a known intermediate in the manufacturing of certain pharmaceuticals and dyestuffs. drugfuture.com

Reaction Kinetics and Mechanistic Pathways of Phenolsulfonate Formation

The formation of phenolsulfonate from phenol is a classic example of an electrophilic aromatic substitution reaction. researchgate.net The process, known as sulfonation, typically involves heating phenol with concentrated sulfuric acid. wiley.com The reaction is reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitution reactions. researchgate.net

The mechanism begins with the generation of the electrophile, which is typically sulfur trioxide (SO₃). researchgate.net In concentrated sulfuric acid, SO₃ is formed through an equilibrium between two molecules of the acid. researchgate.net

Mechanism Steps:

Generation of Electrophile: 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Electrophilic Attack: The electron-rich phenol ring attacks the sulfur trioxide electrophile. The hydroxyl (-OH) group on the phenol is a strongly activating, ortho-, para-directing group, meaning the attack occurs at the positions ortho or para to the hydroxyl group. researchgate.netCurrent time information in Bangalore, IN. This step is the slowest and therefore the rate-determining step of the reaction. researchgate.net

Formation of Sigma Complex: An intermediate carbocation, known as a sigma complex or arenium ion, is formed. Current time information in Bangalore, IN.

Deprotonation: A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the phenolsulfonic acid product. Current time information in Bangalore, IN.

The distribution of the resulting isomers, ortho-phenolsulfonic acid and para-phenolsulfonic acid, is highly dependent on the reaction temperature. This temperature dependence is a result of kinetic versus thermodynamic control. researchgate.netwiley.com

Kinetic Control (Low Temperature): At lower temperatures (around 288-293 K), the reaction is under kinetic control, and the ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product because it forms faster. researchgate.net

Thermodynamic Control (High Temperature): At higher temperatures (around 373 K), the reaction is under thermodynamic control. The more stable para-isomer (4-hydroxybenzenesulfonic acid) predominates. researchgate.net Due to the reversibility of the sulfonation, the initially formed ortho-isomer can rearrange to the sterically less hindered and more stable para-isomer at elevated temperatures. researchgate.net

A kinetic study of the sulfonation of phenol in a stirred tank reactor provided the following values for the pre-exponential factors (k) and activation energies (E) for the formation of the ortho (p-HBSA) and para (o-HBSA) isomers. cbijournal.com

ParameterValue
k₁ (p-HBSA formation)5.74 × 10³
E₁ (p-HBSA formation)8.17 kJ/mol
k₋₁ (p-HBSA reverse)6.95 × 10³
E₋₁ (p-HBSA reverse)6.18 kJ/mol
k₂ (o-HBSA formation)1.43 × 10¹⁰
E₂ (o-HBSA formation)69.35 kJ/mol
k₋₂ (o-HBSA reverse)0.05 × 10³
E₋₂ (o-HBSA reverse)14.17 kJ/mol

The following table summarizes the temperature-dependent outcomes of the phenol sulfonation reaction.

Reaction ConditionControl TypeMajor Product
Low Temperature (~293 K)Kinetico-phenolsulfonic acid
High Temperature (~373 K)Thermodynamicp-phenolsulfonic acid

Advanced Spectroscopic Characterization and Structural Elucidation of Phenolsulfonates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. karary.edu.sdomicsonline.org By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In potassium phenolsulfonate, the aromatic protons exhibit characteristic chemical shifts in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The specific chemical shifts and coupling patterns of these protons can help determine the substitution pattern on the aromatic ring (ortho, meta, or para). For instance, the ¹H NMR spectrum of potassium phenyl sulfate (B86663) in D₂O shows distinct signals for the aromatic protons. copernicus.org The integration of these signals provides the relative number of protons in each unique chemical environment. The hydroxyl proton of a phenol (B47542) group, if present and not exchanged with a deuterated solvent, would also give a characteristic signal. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Phenolsulfonate Derivative This table provides representative data and may not correspond to this compound specifically.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
7.4 (d)Doublet8.0Aromatic Protons (ortho to -SO₃K)
6.9 (d)Doublet8.0Aromatic Protons (ortho to -OH)
~9.5 (s)Singlet (broad)N/APhenolic -OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbon atom attached to the hydroxyl group and the carbon atom bonded to the sulfonate group will have characteristic chemical shifts. The ¹³C NMR spectrum of potassium phenyl sulfate in D₂O provides an example of the types of signals observed for the carbon atoms in the phenyl ring. copernicus.org

Table 2: Representative ¹³C NMR Data for a Phenolsulfonate Derivative This table provides representative data and may not correspond to this compound specifically.

Chemical Shift (δ) [ppm]Assignment
155.0C-OH (Carbon attached to hydroxyl group)
140.0C-SO₃K (Carbon attached to sulfonate group)
130.0Aromatic CH
116.0Aromatic CH

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. youtube.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups. In the FTIR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the phenolic group, the S=O stretches of the sulfonate group, and the C=C stretches of the aromatic ring. researchgate.netscielo.br The broadness and position of the O-H stretching band can also provide information about hydrogen bonding. journalijbcrr.com For example, the FTIR spectrum of a related compound, sodium p-phenolsulfonate, shows characteristic bands for the sulfonate and phenolic groups.

Table 3: Typical FTIR Absorption Bands for Phenolsulfonates

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H StretchPhenolic -OH
~1600, ~1500C=C StretchAromatic Ring
~1200, ~1040S=O Asymmetric & Symmetric StretchSulfonate (-SO₃⁻)
~690S-O StretchSulfonate (-SO₃⁻)

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. mdpi.comthermofisher.com In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are often strong. The S=O stretching vibrations of the sulfonate group also give rise to characteristic Raman signals. mdpi.comnih.gov The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. researchgate.net

Electronic Spectroscopy for Molecular Orbital Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) techniques, is instrumental in probing the electronic transitions within the molecular orbitals of this compound.

UV-Vis spectroscopy of potassium p-phenolsulfonate reveals wide absorption bands in the 200 to 400 mμ region. nist.gov The spectral characteristics are significantly influenced by the pH of the solution, which affects the dissociation of the phenolic group. nist.gov The differences between the transmittance curves for the ionic and molecular forms are substantial, allowing for the measurement of dissociation constants. nist.gov Studies have determined the dissociation constant for the phenol group of potassium p-phenolsulfonate. nih.gov It is noted that certain buffer systems, such as phosphates, can influence the transmittancies of this compound in the ultraviolet region. nist.gov

PropertyValueReference
Absorption Region200-400 mμ nist.gov

Near-Infrared (NIR) spectroscopy has been explored as a tool for the analysis of potassium in various samples. mdpi.comspectroscopyonline.com While specific studies focusing solely on the NIR spectrum of pure this compound are not extensively detailed in the provided results, the technique is recognized for its potential in quantifying potassium content in different matrices. mdpi.comgrafiati.com For instance, research on chemical fertilizers has demonstrated that the near-infrared band from 1050 nm to 1640 nm provides effective predictions for potassium content. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural components of a molecule through its fragmentation patterns. units.it When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. savemyexams.comslideshare.net The pattern of these fragments serves as a molecular fingerprint.

For a compound like this compound, the molecular ion would be observed, and characteristic fragment ions would provide information about the phenyl and sulfonate moieties. Common fragmentation pathways for organic molecules include alpha cleavage and dehydration. libretexts.orglibretexts.org The specific fragmentation pattern of this compound would involve the cleavage of bonds within the phenolsulfonate anion, leading to the formation of stable fragment ions. The masses of these fragments help in confirming the structure of the parent molecule.

X-ray Diffraction Studies for Crystal and Molecular Structures

Single Crystal X-ray Diffraction (SCXRD) is a non-destructive method that yields detailed information about the internal lattice of crystalline substances. carleton.edu This technique has been successfully applied to determine the crystal structures of related phenolsulfonate compounds, such as 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP). rsc.orgresearchgate.net For 2A5NPP, SCXRD analysis revealed the unit cell parameters and the morphology of the grown crystal. rsc.orgresearchgate.net Although specific SCXRD data for this compound is not detailed in the provided results, the methodology is standard for obtaining precise crystal structure information, including unit cell dimensions, bond lengths, and bond angles. carleton.edunist.gov

Illustrative Data Table for a Phenolsulfonate Compound (2A5NPP)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net (Implied)
Space GroupP21/c researchgate.net (Implied)

Powder X-ray Diffraction (PXRD) is used to assess the crystallinity and phase purity of a material. protoxrd.com The technique involves directing X-rays at a powdered sample and measuring the scattering pattern. Sharp, well-defined diffraction peaks are indicative of a highly crystalline material. researchgate.net For the related compound 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP), PXRD analysis confirmed its good crystallinity and high phase purity. rsc.orgresearchgate.net Standard X-ray diffraction powder patterns are available for a wide range of substances and serve as a reference for phase identification. unt.edunist.gov While a specific PXRD pattern for this compound is not provided, the method is crucial for characterizing the solid-state nature of the compound.

Thermogravimetric and Differential Thermal Analysis in Material Science Contexts

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques in material science for characterizing the thermal stability and decomposition of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. nist.govsci-hub.se These methods provide valuable insights into physical phenomena such as phase transitions, as well as chemical processes like dehydration, desolvation, and decomposition. google.comresearchgate.netatamanchemicals.com

In the context of this compound, understanding its thermal behavior is crucial for its application and storage, particularly in the synthesis of pharmaceuticals and other industrial materials where it is used as an intermediate. ontosight.ai

Detailed Research Findings on the Thermal Stability of Potassium p-Phenolsulfonate

Detailed thermogravimetric and differential thermal analysis studies specifically focused on this compound are not extensively available in the public domain. However, research concerning the preparation of standard buffer solutions has provided significant insights into the thermal stability of potassium p-phenolsulfonate.

Anhydrous potassium p-phenolsulfonate is the stable form of the salt at room temperature. nist.gov It has been noted that while the compound can absorb small amounts of moisture from the air (0.03 to 0.05 percent in a 20- to 30-percent humidity environment), this water is readily lost upon heating to 110°C. nist.gov

Heating the compound at temperatures above this is not recommended due to the onset of decomposition. nist.gov Experimental observations indicate that upon heating to 150°C and above in the presence of air, the distinct odor of phenol becomes apparent, signaling the breakdown of the compound. nist.gov Furthermore, prolonged heating at 170°C has been shown to result in decomposition, as evidenced by a positive test for sulfate, indicating the cleavage of the sulfonate group from the aromatic ring. nist.gov These findings suggest that the decomposition of potassium p-phenolsulfonate involves the breaking of the carbon-sulfur bond and the release of phenol.

The following table summarizes the key observations regarding the thermal behavior of potassium p-phenolsulfonate based on available research findings.

Temperature (°C)ObservationInferenceSource
Room TemperatureSalt is stable in its anhydrous form.Suitable for storage under standard conditions. nist.gov
110Readily loses absorbed moisture.Effective temperature for drying the salt. nist.gov
≥ 150 (in air)Odor of phenol is detected.Onset of thermal decomposition with the release of volatile phenol. nist.gov
170 (overnight)Positive test for sulfate.Significant decomposition involving the sulfonate group. nist.gov

These findings are critical for defining the upper-temperature limits for the handling and processing of this compound to avoid degradation and the formation of impurities such as phenol and inorganic sulfates. While a complete TGA/DTA profile would provide more quantitative data on the decomposition kinetics and energetics, the existing information clearly establishes a temperature threshold for the thermal stability of potassium p-phenolsulfonate.

Chromatographic and Separation Science Methodologies for Phenolsulfonates

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolsulfonates due to its high resolution, accuracy, and versatility. openaccessjournals.comadvancechemjournal.com It is widely used for the separation, identification, and quantification of these compounds in diverse matrices. openaccessjournals.comadvancechemjournal.comresearchgate.netresearchgate.net

Reversed-phase HPLC is the most common mode employed for phenolsulfonate analysis. advancechemjournal.comresearchgate.net In this approach, a non-polar stationary phase is used in conjunction with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. advancechemjournal.com For the analysis of 4-phenolsulfonic acid, a reversed-phase HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The selection of the stationary phase is critical for achieving optimal separation. C18 columns, which have octadecylsilane-bonded silica (B1680970) as the stationary phase, are frequently used. For instance, a Phenomenex Gemini NX C18 column has been successfully used for the analysis of phenol (B47542) and phenolsulfonic acid. allpi.int Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also be employed for the separation of ionic compounds like phenolsulfonates. sielc.com

Detection in HPLC analysis of phenolsulfonates is typically achieved using a UV-Vis detector. nih.gov The wavelength for detection is chosen based on the absorbance characteristics of the specific phenolsulfonate. For example, in the analysis of phenolic compounds, multiple wavelengths such as 210, 280, and 360 nm may be used. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). creative-proteomics.comnih.govnih.gov This allows for the identification and quantification of trace levels of phenolsulfonates.

Table 1: HPLC Methods for Phenolsulfonate Analysis

Analyte Column Mobile Phase Detector Reference
4-Phenolsulfonic acid Newcrom R1 (Reversed-Phase) Acetonitrile, Water, Phosphoric Acid UV, MS (with Formic Acid) sielc.com
Phenol and Phenolsulfonic acid Phenomenex Gemini NX C18 15% Methanol, 85% 0.03M Tetrabutylammonium bisulfate in Water Not Specified allpi.int
Aromatic Sulfonates Not Specified Not Specified Mass Spectrometry (MS) nih.gov

Gas Chromatography (GC) in Phenolsulfonate-Related Analysis

Gas Chromatography (GC) is another powerful analytical technique that can be applied to the analysis of phenolsulfonate-related compounds. ccsknowledge.comyoutube.com However, due to the low volatility of phenolsulfonic acids and their salts, derivatization is often a necessary prerequisite for GC analysis. researchgate.netnih.gov This process converts the non-volatile analytes into more volatile derivatives suitable for the gas phase separation in the GC column. nih.gov

One common derivatization technique is silylation, where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov For instance, a mixture of trimethylchlorosilane (TMCS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize phenolic compounds before GC-MS analysis. nih.gov Another approach involves methylation with diazomethane (B1218177) or derivatization with pentafluorobenzyl bromide (PFBBr). epa.gov

The choice of GC column is crucial for the separation of the derivatized analytes. Fused-silica capillary columns with different polarities are commonly used. epa.govsigmaaldrich.com The selection of the detector depends on the nature of the derivatives and the required sensitivity. Flame Ionization Detectors (FID) are often used for underivatized or methylated phenols, while an Electron Capture Detector (ECD) is suitable for the analysis of PFBBr derivatives. epa.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) is a specialized technique that can be used for the characterization of non-volatile sulfonated aromatic compounds. researchgate.netresearchgate.net In this method, the sample is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are then separated by GC and identified by MS. researchgate.netresearchgate.net This technique has been used to study sulfonated azo dyes and other aromatic sulfonates, where desulfonation occurs at high temperatures, leading to the formation of volatile aromatic amines that can be detected. researchgate.net

Table 2: GC-based Methods for Phenolsulfonate-Related Analysis

Analytical Technique Derivatization/Pre-treatment Analytes Key Findings Reference
GC-MS Silylation (TMCS/BSTFA) Phenolic Compounds Enables analysis of non-volatile phenolic compounds. nih.gov
GC/FID or GC/ECD Methylation (Diazomethane) or PFBBr derivatization Phenols Allows for the separation and identification of phenols as their more volatile derivatives. epa.gov

Thin-Layer Chromatography (TLC) in Analytical Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative screening of various compounds, including phenolsulfonates. libretexts.orgresearchgate.netnih.gov It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase coated on a flat plate and a mobile phase that moves up the plate by capillary action. libretexts.org

For the analysis of sulfonic acids, TLC can be performed on silica gel plates. sigmaaldrich.comnih.govmdpi.com The choice of the mobile phase is critical for achieving good separation. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org In the analysis of aromatic and aliphatic thiosulfonates, sulfonates, and sulfinates on silica gel, the Rf values were found to be in the order of RS(O)2S- > RSO3- > RSO2-. nih.gov

Visualization of the separated spots on the TLC plate is an important step. For compounds that are not colored, various visualization reagents can be used. For instance, a ferric chloride reagent in acetone (B3395972) can be used to visualize and differentiate thiosulfonates and sulfinates. nih.gov Other reagents like p-anisaldehyde-sulfuric acid can be used for the detection of phenols, and tetracyanoethylene (B109619) can be used for aromatic hydrocarbons and phenols. epfl.ch

TLC is a valuable tool for monitoring the progress of chemical reactions, checking the purity of a compound, and for the initial screening of plant extracts for antimicrobial compounds. libretexts.orgscirp.orgnih.gov For example, after the synthesis of aromatic sulfonic acids, TLC can be used to confirm the completion of the reaction. scirp.org

Table 3: TLC Systems for Sulfonate Analysis

Stationary Phase Mobile Phase Visualization Application Reference
Silica Gel Not specified Ferric chloride in acetone Separation of thiosulfonates, sulfonates, and sulfinates nih.gov
Silica Gel F-254 Not specified Not specified Analysis of aromatic sulfonamides mdpi.com
HPTLC NH2 F254s Not specified Not specified Analysis of naphthalene (B1677914) sulfonic acids sigmaaldrich.com

Capillary Electrophoresis (CE) for Ionic Species Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of ionic species like phenolsulfonates. wikipedia.orglumexinstruments.comsepscience.com The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow-bore capillary filled with an electrolyte solution. wikipedia.orglumexinstruments.com

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. clinicallab.comdiva-portal.orgnews-medical.net In CZE, analytes are separated based on their charge-to-mass ratio. lumexinstruments.comclinicallab.com The technique offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. sepscience.comdiva-portal.org

The composition of the background electrolyte (BGE) is a critical parameter in CE as it influences the separation. diva-portal.org For the analysis of charged molecules, a buffer solution is used as the BGE. nvkc.nl The pH of the BGE can be adjusted to control the charge of the analytes and the electroosmotic flow (EOF), which is the bulk flow of the electrolyte solution in the capillary. diva-portal.orgnih.gov

CE has been successfully applied to the analysis of a wide range of compounds, including proteins, peptides, and inorganic ions. lumexinstruments.comclinicallab.comnvkc.nl For instance, a CZE method was developed for the determination of a nickel(II) complex, where the separation was optimized by adjusting the buffer concentration, pH, and the addition of an organic modifier. mdpi.com This highlights the potential of CE for the analysis of metal complexes of phenolsulfonates.

Table 4: Capillary Electrophoresis Modes and Applications

CE Mode Principle of Separation Typical Analytes Reference
Capillary Zone Electrophoresis (CZE) Charge-to-mass ratio Proteins, peptides, ionic species clinicallab.comnews-medical.netnvkc.nl
Capillary Gel Electrophoresis (CGE) Size and shape in a gel matrix DNA, proteins clinicallab.comnews-medical.net
Micellar Electrokinetic Chromatography (MEKC) Partitioning between micelles and aqueous phase Neutral and charged analytes clinicallab.com

Extraction and Sample Preparation Techniques for Analytical Studies

Effective extraction and sample preparation are crucial steps prior to the chromatographic analysis of phenolsulfonates, especially from complex matrices like environmental or biological samples. nih.govnih.gov The goal is to isolate the analytes of interest, remove interfering substances, and concentrate the sample to a level suitable for detection. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govresearchgate.net It involves passing the sample through a solid sorbent material that retains the analytes, which are then eluted with a suitable solvent. For the analysis of sulfophenyl carboxylic acids in water, an SPE procedure using an octadecyl-bonded silica (C18) mini-column has been developed. researchgate.net Mixed-mode anion exchange SPE has also been used to fractionate neutral and acidic compounds, including sulfonated polycyclic aromatic compounds. nih.gov

Liquid-Liquid Extraction (LLE) is another common technique used for the separation of compounds based on their differential solubility in two immiscible liquid phases. nih.gov For example, in the analysis of fenamiphos (B133129) phenol sulfone and related compounds in soil, an extraction with methanol-water was followed by partitioning with ethyl acetate. researchgate.net

For the analysis of volatile compounds, Solid-Phase Microextraction (SPME) is a solvent-free technique that can be used. creative-proteomics.com It involves exposing a fused silica fiber coated with a stationary phase to the sample, where the analytes are adsorbed onto the fiber and then thermally desorbed into the injector of a gas chromatograph. creative-proteomics.com

In some cases, derivatization is integrated into the sample preparation process. For instance, an online extraction and derivatization method has been developed for the GC-MS analysis of chloro- and bromo-phenolic compounds in water. researchgate.net

Table 5: Extraction and Sample Preparation Techniques

Technique Principle Application Reference
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution Cleanup and concentration of sulfophenyl carboxylic acids from water researchgate.net
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases Fractionation of phenolic compounds nih.gov
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber Analysis of volatile organic compounds creative-proteomics.com

Computational and Theoretical Chemical Studies of Phenolsulfonates

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and energy of molecules. wisc.edu These calculations can be broadly categorized into ab initio, semi-empirical, and density functional theory methods.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. google.com It focuses on the electron density as the fundamental property to calculate the system's energy and other characteristics. DFT is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface). researchgate.netdntb.gov.ua

Research on phenolsulfonate-containing compounds, such as 4-methyl anilinium phenolsulfonate and 2-amino-5-nitropyridinium p-phenolsulfonate, has employed DFT methods to achieve optimized molecular structures. nih.goviitg.ac.in Commonly used functionals include B3LYP and hybrid functionals like BHandHLYP, paired with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for these systems. nih.govmdpi.com For instance, a study on zinc phenolsulfonate used the B3LYP method with the 6-311++G(d,p) basis set for geometry optimization and frequency analysis. nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. While specific data for potassium phenolsulfonate is not extensively published, the results from related structures give a strong indication of the expected geometry for the phenolsulfonate anion.

Table 1: Representative Calculated Geometric Parameters for the Phenolsulfonate Anion using DFT (Note: Data is illustrative, based on studies of phenolsulfonate salts. Actual values for this compound would require specific calculation.)

ParameterBondTypical Calculated ValueSource Context
Bond LengthC-S~1.78 ÅDFT calculations on phenolsulfonate salts
Bond LengthS-O (sulfonate)~1.45 - 1.47 ÅDFT calculations on phenolsulfonate salts
Bond LengthC-O (hydroxyl)~1.36 ÅDFT calculations on phenolsulfonate salts
Bond AngleO-S-O (sulfonate)~112° - 114°DFT calculations on phenolsulfonate salts
Bond AngleC-S-O (sulfonate)~104° - 106°DFT calculations on phenolsulfonate salts
Bond AngleC-C-O (hydroxyl)~119° - 121°DFT calculations on phenolsulfonate salts

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. wisc.edunih.gov The Hartree-Fock (HF) method is the simplest form of ab initio calculation. More advanced (post-Hartree-Fock) methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), provide higher accuracy by better accounting for electron correlation. computabio.com These methods are computationally intensive but offer a high degree of reliability. lehigh.edu

Studies on related aromatic sulfonates have utilized ab initio methods. For example, the conformational properties of o-sulfonated anilines were investigated at the RHF/6-31G* level of theory to understand the interplay of electronic and steric effects. Such methods are crucial for accurately describing the electronic structure, which governs the molecule's reactivity and properties. computabio.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT approaches. They are useful for very large molecular systems where more rigorous methods are computationally prohibitive.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations are built upon the foundational data derived from quantum chemical calculations.

Computational methods are highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra. biointerfaceresearch.com DFT calculations, after geometry optimization, can be used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netschrodinger.com

IR Spectra: Theoretical vibrational frequencies are calculated to help assign the bands observed in experimental FT-IR spectra. wisc.edu Studies on 4-methyl anilinium phenolsulfonate have successfully used DFT calculations to assign vibrational modes, showing good agreement with experimental data. nih.gov A computational study on potassium 2,4-hexadienoate also demonstrated that the M06-2X functional effectively reproduced experimental IR spectra. numberanalytics.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. schrodinger.com These predicted shifts are invaluable for assigning signals in complex experimental spectra. nih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. numberanalytics.com This analysis helps to characterize the electronic transitions within the molecule, such as the π→π* and n→π* transitions common in aromatic compounds. schrodinger.com

Table 2: Computationally Predicted Spectroscopic Data for Phenolsulfonate Derivatives (Note: This table illustrates the type of data obtained from computational studies on related compounds.)

SpectrumParameterPredicted Value/RangeComputational MethodSource Context
IR ν(O-H)~3200-3400 cm⁻¹DFT (B3LYP)Phenolsulfonate salts
IR ν(S=O) asymmetric~1250-1290 cm⁻¹DFT (B3LYP)Phenolsulfonate salts
IR ν(S=O) symmetric~1030-1050 cm⁻¹DFT (B3LYP)Phenolsulfonate salts
¹H NMR δ (Aromatic H)~6.8 - 7.8 ppmDFT (GIAO)4-methyl anilinium phenolsulfonate nih.gov
¹³C NMR δ (Aromatic C)~115 - 160 ppmDFT (GIAO)4-methyl anilinium phenolsulfonate nih.gov
UV-Vis λmax (π→π*)~270 nmTD-DFT2-amino-5-nitropyridinium p-phenolsulfonate

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. computabio.comwuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. numberanalytics.com The MEP is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. scispace.com

Different colors on an MEP map represent different potential values:

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These are sites for electrophilic attack.

Blue: Regions of positive potential, electron-deficient. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In studies of phenolsulfonate salts like 4-methyl anilinium phenolsulfonate, MEP analysis clearly shows that the most negative potential is localized around the oxygen atoms of the sulfonate (SO₃⁻) group. nih.gov This indicates that the sulfonate group is the primary site for interaction with cations, such as the potassium ion (K⁺). The hydroxyl group's oxygen also represents a negative region, while the aromatic protons and other hydrogen atoms are typically associated with positive potential. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: The outermost orbital containing electrons. It acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. scispace.com

Table 3: Representative FMO Analysis Data for a Phenolsulfonate Salt (Note: Data from a study on 2-amino-5-nitropyridinium p-phenolsulfonate, illustrative for the phenolsulfonate anion.)

OrbitalEnergy (eV)Significance
HOMO -5.0 to -6.0 eVElectron-donating capability (localized on phenolsulfonate)
LUMO -2.5 to -3.0 eVElectron-accepting capability
Energy Gap (ΔE) ~2.0 - 3.0 eVIndicates chemical reactivity and charge transfer characteristics

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a system into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure representation of a molecule. uni-muenchen.deq-chem.com This technique is invaluable for quantifying intramolecular interactions, charge delocalization, and the nature of chemical bonds. q-chem.comnumberanalytics.com

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonds). uni-muenchen.dewisc.edu The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is a key metric. wisc.edu A higher E(2) value indicates a stronger interaction and greater electron density delocalization. uni-muenchen.dewisc.edu

In the context of the phenolsulfonate anion, NBO analysis reveals significant delocalization effects. The lone pairs on the oxygen atoms of both the hydroxyl (-OH) and sulfonate (-SO₃) groups act as strong electron donors. These lone pair orbitals (n) interact with the antibonding orbitals (π) of the aromatic ring and the antibonding orbitals (σ) of adjacent bonds.

Key delocalization interactions in the phenolsulfonate anion include:

n(O) → σ(S-O)*: Lone pairs on the sulfonate oxygen atoms delocalize into the antibonding orbitals of the other sulfur-oxygen bonds within the sulfonate group, indicating strong polarization and electron sharing.

π(C-C) → π(C-C)*: The π-bonds within the benzene (B151609) ring interact with adjacent π-antibonds, which is characteristic of aromatic resonance and electron delocalization throughout the ring.

These interactions lead to a departure from a purely idealized Lewis structure, indicating a more complex and delocalized electronic structure. uni-muenchen.de For instance, in studies of related phenolsulfonate salts like 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP), NBO analysis has been employed to confirm the presence and nature of hydrogen bonding interactions between the cation and the phenolsulfonate anion, which are critical for the formation of the crystal lattice. rsc.orgresearchgate.net

The stabilization energies calculated from NBO analysis provide quantitative data on these charge-transfer events. A hypothetical table of significant interactions for a phenolsulfonate anion is shown below, illustrating the types of data generated.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for Phenolsulfonate Anion This table is a representative example based on the principles of NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O1)π* (C1-C2)20.5Intramolecular charge transfer
LP (O1)π* (C5-C6)20.3Intramolecular charge transfer
π (C1-C2)π* (C3-C4)18.9π-conjugation in the ring
π (C3-C4)π* (C5-C6)22.1π-conjugation in the ring
LP (O2)σ* (S1-O3)15.4Hyperconjugation in sulfonate
LP (O3)σ* (S1-O4)15.2Hyperconjugation in sulfonate

Note: Atom numbering is hypothetical: O1 is the phenolic oxygen attached to C1; O2, O3, O4 are sulfonate oxygens attached to S1, which is bonded to C4.

Prediction of Reactivity and Mechanistic Pathways through Computational Approaches

Computational methods are instrumental in predicting the chemical reactivity of molecules by identifying the most probable sites for electrophilic and nucleophilic attack and by evaluating the energy barriers of potential reaction pathways. escholarship.orgnih.govrsc.org Key tools for this purpose include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. researchgate.netnumberanalytics.com

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, characterizes its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic character. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For the phenolsulfonate anion, the HOMO is typically distributed over the benzene ring and the phenolic oxygen, indicating that these are the primary sites for reaction with electrophiles. The LUMO is generally located over the aromatic ring system. Computational studies on compounds like 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP) have used FMO analysis to investigate the intramolecular charge transfer characteristics that are crucial for their optical properties. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It provides a guide to the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. uni-muenchen.deresearchgate.net Negative regions are indicative of sites susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. researchgate.net

In a computational study of 4-methyl anilinium phenolsulfonate, the MEP plot revealed that the most negative regions were located over the sulfonate (-SO₃) and hydroxyl (-OH) groups of the phenolsulfonate anion. researchgate.net This finding identifies these oxygen atoms as the most probable sites for electrophilic attack and for forming intermolecular interactions like hydrogen bonds. researchgate.net The positive potential was concentrated on the anilinium cation's protons. researchgate.net This clear separation of charge highlights the reactive centers of the molecule. researchgate.net

Together, FMO and MEP analyses provide a robust framework for predicting how a phenolsulfonate species will interact with other reactants, guiding the understanding of mechanistic pathways in chemical reactions.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. rsc.orgipme.ru Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of NLO materials by calculating their NLO properties. cam.ac.ukresearchgate.netaps.org The key property for second-order NLO materials is the first-order hyperpolarizability (β). mdpi.comnih.gov

Molecules with large dipole moments, significant charge separation (as found in donor-acceptor systems), and high polarizability often exhibit large hyperpolarizability values. researchgate.net Phenolsulfonate salts can be designed as NLO materials by pairing the phenolsulfonate anion with a suitable organic cation that acts as an electron donor, creating a donor-π-acceptor (D-π-A) structure.

Theoretical calculations of NLO properties are typically performed using DFT methods with extensive basis sets, such as B3LYP/6-311++G(d,p). rsc.orgresearchgate.net These calculations can determine the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A notable example is the study of 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP), which was investigated as a potential NLO material. rsc.orgresearchgate.net Computational analysis using the B3LYP/6-311++G(d,p) level of theory found the first-order hyperpolarizability (β) to be 2.9 × 10⁻²⁹ esu. rsc.org This value is approximately 37 times higher than that of urea (B33335), a standard reference material for NLO properties, indicating significant NLO potential. rsc.orgresearchgate.net The large β value arises from the efficient intramolecular charge transfer from the 2-amino-5-nitropyridinium cation (donor) to the phenolsulfonate anion (acceptor) through hydrogen bonding networks.

The calculated NLO properties for various phenolsulfonate-based and reference compounds are summarized in the table below.

Table 2: Calculated Nonlinear Optical Properties of Phenolsulfonate-based Compounds and References

CompoundMethodDipole Moment (μ, Debye)Mean Polarizability (α, esu)First Hyperpolarizability (β, esu)Reference
2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP)B3LYP/6-311++G(d,p)--2.9 x 10⁻²⁹ rsc.org
4-methyl anilinium phenolsulfonate (4-MAPS)BHandHLYP/6-311++G(d,p)16.032.14 x 10⁻²³1.18 x 10⁻³⁰ researchgate.net
Urea (Reference)---~0.078 x 10⁻²⁹ rsc.org
p-nitroaniline (Reference)---~1.28 x 10⁻²⁹ researchgate.net

Note: The hyperpolarizability of urea is calculated from the reported ratio in the 2A5NPP study. The value for p-nitroaniline is a representative literature value for comparison.

These computational predictions are essential for screening candidate molecules and understanding the structure-property relationships that govern NLO activity, thereby accelerating the discovery of new, high-performance materials. researchgate.net

Mechanistic Investigations of Phenolsulfonate Reactivity and Interactions

Acid-Base Equilibria and Dissociation Constants

Phenolsulfonic acid is a dibasic acid, meaning it can donate two protons. The first proton, from the sulfonic acid group (-SO₃H), is strongly acidic and dissociates completely in water. The second proton, from the phenolic hydroxyl group (-OH), is weakly acidic and its dissociation is governed by an equilibrium constant.

For p-phenolsulfonic acid, the thermodynamic second dissociation constant (K₂) for the phenolic group has been extensively studied. Electromotive-force measurements of buffer mixtures containing potassium p-phenolsulfonate and sodium hydroxide (B78521) have been used to determine this constant over a range of temperatures. nist.gov

The negative logarithm of this constant, pK₂, can be described by the following equation for temperatures between 0°C and 60°C (where T is the temperature in Kelvin): nist.gov

pK₂ = 1961.2/T - 1.1436 + 0.012139T nist.gov

This equation allows for the precise calculation of the dissociation constant at various temperatures. At 25°C, the dissociation of the phenol (B47542) group has a standard free energy change (ΔF°) of 12,351 cal/mol and a standard enthalpy change (ΔH°) of 4,036 cal/mol. nist.gov Buffer solutions prepared from potassium p-phenolsulfonate are suitable as pH standards in the slightly alkaline range of 8.6 to 9.0. nist.gov

Complexation and Coordination Chemistry with Metal Ions (e.g., Potassium, Zinc)

The phenolsulfonate anion possesses potential coordination sites for metal ions through the oxygen atoms of both the phenolic and sulfonate groups. While potassium phenolsulfonate is a salt, the phenolsulfonate anion can act as a ligand for other metal ions, such as zinc(II). nih.gov

The coordination chemistry of zinc(II) is versatile, typically involving oxygen, nitrogen, and sulfur donor atoms and forming complexes with coordination numbers of 4, 5, or 6. ijtsrd.com In the case of phenolsulfonate, the deprotonated phenoxide oxygen is a primary site for metal ion binding. This interaction is analogous to the chelation of zinc by other phenolic compounds like curcumin, where the metal ion coordinates with the enolic group.

Zinc phenolsulfonate exists as a stable compound, with the zinc(II) ion being coordinated by two phenolsulfonate anions. nih.govdrugbank.com The coordination likely involves the phenoxide oxygen, and potentially the sulfonate oxygens, leading to the formation of a stable metal complex. The stability and coordination environment of such complexes are crucial in various applications, from biological systems to industrial catalysts. ijtsrd.com In some zinc sulfate (B86663) complexes, the sulfate group can act as a bidentate ligand, coordinating to the zinc ion through two oxygen atoms; it is plausible that the sulfonate group in phenolsulfonate could behave similarly. researchgate.net

Redox Chemistry of Phenolsulfonate Systems

The phenolic moiety of the phenolsulfonate ion is susceptible to oxidation. The redox chemistry of phenols, in general, involves the transfer of one or two electrons. One-electron oxidation of a phenolate (B1203915) ion generates a corresponding phenoxyl radical. figshare.com These radicals are often transient species that can undergo further reactions, such as dimerization. figshare.com

The one-electron reduction potentials of various phenoxyl radical/phenolate ion couples have been determined using techniques like cyclic voltammetry. figshare.com These potentials are influenced by the substituents on the aromatic ring. figshare.comosti.govrsc.org The presence of the electron-withdrawing sulfonate group would be expected to influence the redox potential of the phenolic group.

Further oxidation, typically a two-electron process, can convert the phenol to a quinone or a related structure. This transformation is a key step in many biological and industrial processes. researchgate.net The redox potential for this process dictates the feasibility of the reaction with various oxidizing agents. researchgate.net The study of these redox properties is essential for understanding the stability of phenolsulfonate in different chemical environments and its potential role in electron transfer processes.

Intermolecular Interactions and Hydrogen Bonding Networks

The phenolsulfonate ion contains functional groups capable of participating in extensive intermolecular interactions, particularly hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and sulfonate (-SO₃⁻) groups can act as hydrogen bond acceptors. researchgate.netresearchgate.net

These interactions are fundamental to the crystal structure and physical properties of this compound. In the solid state, these hydrogen bonds, along with ionic interactions between the potassium cations and phenolsulfonate anions, create a complex three-dimensional supramolecular structure. researchgate.net The sulfonate group is a particularly effective hydrogen bond acceptor and can form robust networks. nih.govbath.ac.uk

In solution, these same groups interact with solvent molecules, such as water. The ability to form hydrogen bonds with water is a key factor in the high water solubility of this compound. The interplay between the ionic nature of the salt and the hydrogen bonding capabilities of the anion dictates its behavior in aqueous systems. The formation of strong phenol-phenolate hydrogen bonds (PhOH···PhO⁻) is also a significant interaction in solutions containing both the protonated and deprotonated forms. nih.gov

Role as a Reagent in Chemical Syntheses and Analytical Procedures

Role in Chemical Synthesis

This compound and its related compounds can be involved in chemical synthesis in several ways. The synthesis of phenol sulfates itself often involves reacting a phenol with a sulfating agent, followed by neutralization with a potassium base like potassium hydroxide to yield the potassium salt. nih.gov

The phenoxide form of the phenolsulfonate anion can act as a nucleophile in organic reactions. Similar to potassium phenoxide, it can participate in reactions such as alkylation and acylation to form phenol ethers and esters, respectively. The presence of the sulfonate group, however, modifies the reactivity and solubility of the molecule compared to simple phenoxides.

Role in Analytical Procedures

A variety of analytical techniques are employed for the characterization and quantification of phenolsulfonates and their components.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of phenolsulfonates. google.comosha.gov Ion chromatography is specifically listed in the United States Pharmacopeia (USP) as a suitable method for the analysis of potassium, and it can be used to determine the potassium content in this compound samples. kpluss.com Gas Chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID), is also widely used for the analysis of phenols after appropriate sample preparation and derivatization. osha.govcdc.govnih.govepa.gov

Spectroscopy: Spectroscopic methods are essential for structural elucidation. Infrared (IR) spectroscopy can identify the characteristic vibrations of the hydroxyl, sulfonate, and aromatic groups. Ultraviolet-Visible (UV) spectroscopy is used for both identification and quantification, as the phenolic ring is a strong chromophore. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

The table below summarizes some of the analytical methods applicable to this compound.

Phenolsulfonates in Biogeochemical Transformations and Environmental Chemistry

Microbial Degradation Pathways of Phenols and Sulfonated Aromatics

The microbial breakdown of phenolsulfonates is a key process in their removal from the environment. Both bacteria and fungi possess enzymatic machinery capable of transforming these compounds, although the specific pathways and efficiencies can vary significantly.

Bacteria capable of degrading sulfonated aromatic compounds have been isolated and studied, providing insights into the metabolic pathways involved. While direct studies on potassium phenolsulfonate are limited, research on analogous compounds such as benzene (B151609) sulfonate and p-toluenesulfonate offers a model for its biodegradation.

Certain bacterial species, notably from the genus Pseudomonas, have demonstrated the ability to utilize simple sulfonated aromatics as a sole carbon source. For instance, Pseudomonas testosteroni H-8 can grow on benzene sulfonate, p-toluene sulfonate, and ethylbenzene (B125841) sulfonate. nih.gov The metabolism of these compounds typically involves an initial enzymatic attack on the aromatic ring or the sulfonate group.

The degradation of p-toluenesulfonate by Comamonas testosteroni T-2 proceeds through the oxidation of the methyl group to form 4-sulfobenzoate, which is then desulfonated to protocatechuate, followed by ring cleavage. ethz.ch For benzene sulfonate, the initial step is often hydroxylation of the aromatic ring, leading to the formation of catechol, which is then susceptible to ring cleavage through either the ortho or meta pathway. nih.gov The sulfonate group is released as sulfite, which can be subsequently oxidized to sulfate (B86663). ethz.ch

The bacterial metabolism of alkyl benzene sulfonates by Pseudomonas sp. HK-1 has been shown to involve both side-chain and ring metabolism, producing intermediates such as phenol (B47542) and catechol. nih.gov The presence of phenol was found to enhance the utilization of alkyl benzene sulfonate, suggesting a co-metabolism mechanism. nih.gov

Table 1: Bacterial Species Involved in the Degradation of Sulfonated Aromatic Compounds

Bacterial SpeciesDegraded Compound(s)Key Metabolic Steps
Pseudomonas testosteroni H-8Benzene sulfonate, p-Toluene sulfonateUtilization as sole carbon source, accumulation of sulfate. nih.gov
Comamonas testosteroni T-2p-ToluenesulfonateOxidation of methyl group, desulfonation, ring cleavage. ethz.ch
Pseudomonas fluorescens PU1PhenolDegradation via catechol and subsequent meta-ring cleavage. nih.gov
Pseudomonas sp. HK-1Alkyl benzene sulfonateSide-chain and ring metabolism, co-metabolism with phenol. nih.gov

This table is based on data from the referenced studies and provides examples of bacterial degradation of related compounds.

Fungi are known for their powerful extracellular enzymatic systems, which are capable of degrading a wide variety of recalcitrant organic compounds, including phenols and their derivatives. While specific studies on the fungal biotransformation of this compound are not abundant, the known metabolic capabilities of fungi suggest potential degradation pathways.

Fungi, particularly white-rot fungi, produce non-specific enzymes like lignin (B12514952) peroxidases, manganese peroxidases, and laccases. nih.gov These enzymes are involved in the degradation of lignin, a complex aromatic polymer, and can also co-metabolize other aromatic compounds. It is plausible that these enzymatic systems could initiate the degradation of phenolsulfonates. For example, the soil fungus Penicillium frequentans Bi 7/2 has been shown to metabolize various halogenated phenols by oxidizing them to the corresponding halocatechols, which are then further degraded. nih.gov This suggests that a similar initial hydroxylation step could occur with phenolsulfonates.

Research on the degradation of phenol and its derivatives by various fungal species has shown that their ability to break down these compounds varies. researchgate.net Some fungi can utilize phenolic compounds as a carbon source, indicating the presence of intracellular pathways for aromatic ring cleavage. researchgate.net The degradation process often involves the formation of intermediate phenolic compounds. researchgate.net The brown-rot fungus Neolentinus lepideus has been noted for its particular metabolism of aromatic compounds. nih.gov

Bioremediation Research of Sulfonated Compounds

Bioremediation strategies aim to harness the metabolic capabilities of microorganisms to clean up contaminated environments. Research in this area has explored the use of bacterial consortia and pure strains for the removal of phenols and sulfonated aromatic compounds from soil and industrial wastewater. nih.govmdpi.comtheadl.com

Bioaugmentation, the introduction of specific microorganisms to a contaminated site, has been investigated for the remediation of phenol-contaminated soil. A bacterial consortium and a strain of Acinetobacter calcoaceticus isolated from industrial wastewater have shown effectiveness in degrading phenol in soil. nih.gov The efficiency of bioremediation can be influenced by environmental factors such as pH. nih.gov

The treatment of industrial wastewater containing phenolic compounds is a significant area of bioremediation research. mdpi.comi-scholar.innih.gov Bacterial strains isolated from industrial wastewater treatment plants often exhibit a high tolerance to and efficiency in degrading these pollutants. mdpi.com Biosurfactants, produced by some bacteria, can enhance the bioavailability of hydrophobic organic contaminants, thereby facilitating their biodegradation in soil. nih.govmdpi.com The use of microbial consortia can be particularly effective for the degradation of complex mixtures of pollutants found in industrial effluents. mdpi.com

Role in Natural Organic Matter Interactions

The interaction of this compound with natural organic matter (NOM), such as humic and fulvic acids in soil and aquatic environments, is a critical factor influencing its environmental fate and transport. These interactions are primarily governed by sorption processes.

Humic substances, which are major components of soil organic matter, possess a variety of functional groups, including carboxylic and phenolic groups, that can interact with organic pollutants. mdpi.comnih.govfrontiersin.orgnih.gov The sorption of phenols and substituted phenols to soil is influenced by the organic carbon content of the soil and the pH of the surrounding water. thescipub.com The sorption of organic compounds to soil organic matter can be a nonlinear process. researchgate.net

The sulfonate group of this compound is expected to be largely ionized at typical environmental pH values, resulting in an anionic form. The interaction of this anionic species with the negatively charged surfaces of humic substances may be limited by electrostatic repulsion. However, interactions can still occur through mechanisms such as hydrogen bonding and van der Waals forces, particularly with the phenolic portion of the molecule. mdpi.com The sorption of other sulfonated aromatic compounds, such as naphthalene (B1677914) sulfonates, has been shown to be influenced by the organic carbon content of the soil. nih.govwisconsin.edu The binding of phenolsulfonates to soil organic matter can reduce their mobility and bioavailability, potentially slowing down their degradation but also limiting their transport to groundwater. nih.gov

Advanced Material Science and Applied Chemical Research with Phenolsulfonates

Integration into Functional Materials

Functional materials designed for PIBs must accommodate large volume changes during the potassiation/depotassiation cycles and mitigate parasitic reactions. oaepublish.comresearchgate.net Research into advanced electrolytes often involves potassium salts analogous to those in lithium-ion batteries, such as KPF6 or potassium bis(fluorosulfonyl)imide (KFSI). researchgate.net The principles of using specific potassium salts to enhance performance are central to this field, creating a context for the potential use of functionalized salts like potassium phenolsulfonate in next-generation battery components. oaepublish.comoaepublish.comdeakin.edu.au Furthermore, the synthesis of various potassium complexes, often involving phenolate (B1203915) ligands, is explored for catalytic applications, such as the ring-opening polymerization of lactide, demonstrating the utility of potassium-organic compounds in creating new polymers. nih.gov

Role in Polymer Chemistry and Conductivity Studies (e.g., as Dopants)

In polymer chemistry, this compound and its parent acid, hydroxybenzenesulfonic acid (HBSA), play a significant role as doping agents for conducting polymers like polyaniline (PANI). google.comresearchgate.net Doping is a critical process that transforms polymers from insulators to conductors. frontiersin.org The sulfonic acid group introduces charge carriers into the polymer backbone, dramatically increasing electrical conductivity.

The structure of the dopant anion has a notable effect on the final properties of the conducting polymer. researchgate.net Studies have shown that hydroxybenzenesulfonic acid, used as a dopant, can enhance both the conductivity and thermal stability of polyaniline. google.com This dual benefit is attributed to the sulfonic group's acidic nature and the hydroxyl group's capacity to induce strong hydrogen bonding, which can lead to cross-linking between polymer chains. google.com The use of functionalized dopants like HBSA and its salts allows for the fine-tuning of the polymer's properties for specific applications, such as antistatic coatings, electromagnetic shielding, and components for batteries and sensors. google.com

Research has compared various sulfonic acids as dopants for PANI. The choice of dopant influences not only conductivity but also processability and stability. researchgate.netnih.gov For instance, the combination of camphorsulfonic acid (CSA) and hydroxybenzenesulfonic acid has been explored to produce PANI with high conductivity and good thermal resistance. google.com

Table 1: Influence of Sulfonic Acid Dopants on Polyaniline (PANI) Properties
DopantKey Structural FeatureObserved Effect on PANIPotential Application
Hydroxybenzenesulfonic Acid (HBSA)Sulfonic acid and hydroxyl groupsEnhances electrical conductivity and thermal stability via hydrogen bonding. google.comAntistatic films, EMI shielding, battery electrodes. google.com
Camphorsulfonic Acid (CSA)Bulky camphor (B46023) groupImproves solubility and acts as a surfactant. frontiersin.orgConductive fillers, lightning protection coatings. frontiersin.org
p-Toluenesulfonic Acid (PTSA)Methyl group on the benzene (B151609) ringUsed as a secondary dopant to significantly enhance conductivity. researchgate.netHighly conductive polymer films. researchgate.net
Polystyrenesulfonic Acid (PSSA)Polymeric backboneResults in a moderate doping level and influences mass exchange during redox switching. nih.govStable polymer coatings for electrochemical devices. nih.gov

Development of Chemical Probes and Research Tools

Chemical probes are small molecules used to study and manipulate the function of proteins and other biological targets, helping to dissect complex signaling pathways. nih.govnih.govescholarship.org While this compound itself is not typically a direct chemical probe, its phenolic structure is a common feature in molecules designed for such purposes. nih.gov Phenolic compounds are frequently investigated in the development of sensors and analytical tools due to their electrochemical and optical activity. nih.govmdpi.com

The development of sensors for phenolic compounds is a significant area of research, with applications in environmental monitoring and food quality control. nih.govmdpi.comnih.gov These sensors often rely on the specific oxidation of the phenol (B47542) group at an electrode surface. This compound can serve as a reference or standard compound in the development and calibration of these analytical methods. For example, it has been used as a buffer in the pH range of 8.4 to 9.2 for spectrophotometric studies. nist.gov The ultraviolet (UV) absorption spectrum of potassium p-phenolsulfonate shows distinct peaks that can be used for quantitative analysis. nist.gov This analytical utility underscores its role as a tool in chemical research, even if it is not a "chemical probe" in the context of perturbing biological function. proteostasisconsortium.comeubopen.org

Applications in Non-Linear Optics (NLO)

Non-linear optics (NLO) is a field that studies the interaction of high-intensity light with materials, leading to phenomena like frequency doubling, known as second-harmonic generation (SHG). nih.gov Materials with NLO properties are essential for applications in laser technology, optical computing, and telecommunications. researchgate.netmdpi.com A key requirement for a material to exhibit second-order NLO effects is a non-centrosymmetric crystal structure. nih.gov

Certain organic and semi-organic crystals, particularly those with donor-π-acceptor structures, can exhibit significant NLO responses. mdpi.commdpi.com Potassium-containing salts of organic acids have been investigated as potential NLO materials. For instance, potassium acid phthalate (B1215562) (KAP) is a semi-organic crystal studied for its NLO properties. researchgate.net While research directly detailing the NLO properties of this compound is limited in the provided results, the broader class of potassium-based organic salts is of interest. The performance of NLO materials is often compared to a standard reference, potassium dihydrogen phosphate (B84403) (KDP). nih.gov Crystals like potassium titanyl arsenate (KTA) are valued for their high NLO coefficients and damage thresholds. crystech.com The development of new NLO crystals is an active area of materials science, focusing on synthesizing compounds with large SHG efficiency, wide transparency ranges, and high stability. nih.gov

Table 2: Comparison of Selected NLO Crystals
Compound NameAbbreviationKey NLO PropertyCommon Application
Potassium Dihydrogen PhosphateKDPStandard benchmark for SHG efficiency. nih.govFrequency conversion in lasers. nih.gov
Potassium Titanyl ArsenateKTAHigh damage threshold, reduced absorption in the 2.0-5.0 µm range. crystech.comOptical Parametric Oscillation (OPO). crystech.com
Potassium Acid PhthalateKAPExhibits third-order NLO properties. researchgate.netPotential for optical limiting applications. researchgate.net

Methodological Developments and Future Research Trajectories

Advancements in Analytical Techniques for Phenolsulfonate Analysis

The accurate detection and quantification of phenolsulfonates are crucial for quality control, process optimization, and research. Historically, methods such as bromometric titration have been employed for the quantitative analysis of potassium p-phenolsulfonate. nist.gov This technique involves a reaction where two molecules of bromine react quantitatively with one molecule of p-phenolsulfonate. nist.gov Modern analytical chemistry, however, has introduced a suite of more sophisticated and sensitive techniques.

Chromatographic methods are now at the forefront of phenolsulfonate analysis. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) are widely used for their robustness and precision in separating and quantifying phenolic compounds. mdpi.com These techniques, often coupled with UV detection, provide detailed profiles of phenolsulfonate isomers and related impurities. mdpi.com Gas Chromatography (GC) is also effective, particularly for more volatile derivatives. mdpi.com

Spectroscopic methods remain fundamental for structural elucidation and quantification. Ultraviolet (UV) absorption spectra can be used to differentiate between the primary and secondary salt forms of potassium p-phenolsulfonate and are sensitive to the pH of the solution. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, has been utilized to determine the pKa values of phenolsulfonates by studying their protonation in concentrated acids. researchgate.net

Table 1: Comparison of Analytical Techniques for Phenolsulfonate Analysis

TechniquePrinciplePrimary ApplicationAdvantagesReference
Bromometric TitrationQuantitative reaction with brominePurity assessment of potassium p-phenolsulfonateEstablished quantitative method nist.gov
UV-Vis SpectrophotometryAbsorption of UV-Vis light by the aromatic ring and sulfonate groupQuantification and differentiation of salt formsSimple, rapid, sensitive to pH and ionic structure nist.govscielo.br
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a mobile and stationary phaseSeparation and quantification of isomers and impuritiesHigh resolution, robust, well-established methods mdpi.comhelixchrom.com
Nuclear Magnetic Resonance (NMR)Interaction of nuclear spins with an external magnetic fieldStructural elucidation and determination of pKa valuesProvides detailed structural information researchgate.net

Emerging Synthetic Strategies for Phenolsulfonate Derivatives

The synthesis of phenolsulfonates has traditionally relied on the electrophilic sulfonation of phenols using reagents like concentrated sulfuric acid or chlorosulfonic acid. researchgate.netgoogle.comgoogle.com These methods, while effective, often face challenges related to selectivity (ortho- vs. para- substitution), harsh reaction conditions, and the use of hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. researchgate.netgoogle.com

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes, aligning with the principles of green chemistry. mgesjournals.comjddhs.com A key area of development is the use of novel catalysts. Heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970), offer advantages like reusability and simplified product purification. acs.org Similarly, the development of solid acid resin catalysts, like m-phenolsulfonic acid-formaldehyde resin, demonstrates a move towards more robust and stable catalytic systems for related reactions. acs.org

Furthermore, green chemistry principles are being applied to reduce the environmental impact of synthesis. mgesjournals.com This includes the exploration of safer, alternative solvents to replace hazardous ones and the development of energy-efficient techniques. jddhs.comjddhs.com For instance, mechanochemical-assisted synthesis, which involves reactions conducted by grinding solids together with minimal or no solvent, represents an innovative approach to creating sulfone derivatives in a sustainable manner. rsc.org These emerging strategies aim to improve yield, control isomer distribution, and reduce waste generation. mgesjournals.com

Table 2: Traditional vs. Emerging Synthetic Strategies for Phenolsulfonates

AspectTraditional MethodsEmerging StrategiesReference
ReagentsConcentrated sulfuric acid, chlorosulfonic acidMilder sulfonating agents, solid acid catalysts researchgate.netgoogle.comacs.org
SolventsNitrobenzene, chlorinated hydrocarbonsGreener solvents, solvent-free (mechanochemical) conditions google.comjddhs.comrsc.org
CatalysisHomogeneous (acid-catalyzed)Heterogeneous, reusable catalysts (e.g., functionalized silica) acs.orgacs.org
Key FocusYield and conversionSelectivity, sustainability, atom economy, reduced waste mgesjournals.comjddhs.com

Cross-Disciplinary Research Directions in Phenolsulfonate Chemistry

The unique chemical properties of phenolsulfonates make them valuable in a variety of scientific and industrial fields, leading to diverse cross-disciplinary research.

Materials Science and Polymer Chemistry: Phenolsulfonic acid-formaldehyde resins are being investigated as robust acid catalysts for organic reactions. acs.org The incorporation of the phenolsulfonate moiety into polymer backbones is a promising avenue for creating functional materials. For example, polymers containing sulfonate groups are explored for applications in energy storage, such as in potassium-ion batteries, where they could potentially facilitate ion transport. oaepublish.comdeakin.edu.aumdpi.com Research into bio-derived and sustainable materials may also provide new platforms for utilizing phenolsulfonate structures. deakin.edu.au

Environmental Chemistry: The presence of phenolsulfonates in industrial wastewater necessitates research into their environmental fate and degradation pathways. Analytical methods are crucial for monitoring their presence in environmental samples. Furthermore, the development of advanced oxidation processes and bioremediation strategies for the removal of sulfonated aromatic compounds is an active area of environmental research.

Medicinal and Cosmetic Science: Phenolsulfonates, such as zinc phenolsulfonate, are used in cosmetic formulations. researchgate.net The parent compound and its derivatives have antiseptic properties, suggesting potential for further investigation into their biological activity. While distinct from potassium phenolsulfonate, the study of related antibacterial agents containing phenolic structures provides a basis for exploring new applications in this area. prnewswire.com

Theoretical Advances in Understanding Phenolsulfonate Reactivity

Computational chemistry provides powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. chemrxiv.org Density Functional Theory (DFT) is a prominent method used to model phenolic compounds and predict their behavior. rjpn.orgdoaj.org

Theoretical calculations can determine key chemical reactivity descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. rjpn.org The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. nih.gov

These computational approaches can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. nih.gov This information is invaluable for predicting how phenolsulfonates will interact with other reagents and for understanding reaction mechanisms, such as electrophilic aromatic substitution. rjpn.org Theoretical studies can also be used to investigate reaction kinetics, thermodynamics, and the role of non-covalent interactions in supramolecular assemblies involving phenolsulfonates. mdpi.com

Open Questions and Unexplored Areas in Phenolsulfonate Research

Despite significant progress, several areas within phenolsulfonate chemistry remain ripe for exploration. These open questions represent the next frontier of research in this field.

Biocatalytic Synthesis: The use of enzymes for the sulfonation of phenols is a largely unexplored area. Developing biocatalytic routes could offer unparalleled selectivity for specific isomers under mild, environmentally friendly conditions, overcoming a major challenge of traditional chemical synthesis.

Advanced Functional Polymers: While phenolsulfonic resins are known, the systematic design and synthesis of advanced polymers incorporating this compound as a monomer is an open field. Such materials could be tailored for specific properties, leading to applications in membranes for separation processes, ion-exchange resins, or as components in advanced energy storage devices like potassium-ion batteries. deakin.edu.au

Real-Time Analytical Sensors: There is a need for the development of robust, real-time sensors for the in-situ monitoring of phenolsulfonate concentrations in industrial process streams and environmental systems. This would allow for more precise process control and effective environmental monitoring.

Comprehensive Reactivity Modeling: While DFT has been applied to simple phenols, a comprehensive theoretical investigation into the reactivity of a wide range of substituted phenolsulfonate derivatives is still needed. rjpn.org Modeling their interactions with catalysts, solvents, and biological molecules could accelerate the discovery of new synthetic methods and applications.

Circular Economy Integration: Research into the chemical recycling and upcycling of phenolsulfonate-containing materials, such as polymers and resins, is essential. Developing strategies to break down these materials into valuable chemical feedstocks would align with the principles of a circular economy and enhance their sustainability. deakin.edu.au

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing Potassium Phenolsulfonate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting phenol sulfonic acid with potassium hydroxide under controlled pH (4–6) and temperature (60–80°C). Post-reaction, purification via recrystallization using ethanol-water mixtures is critical to remove unreacted precursors. Adapt protocols from zinc phenolsulfonate synthesis (e.g., substituting ZnCl₂ with KOH) while monitoring stoichiometry to avoid byproducts like potassium sulfates .

Q. Which analytical techniques are validated for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹³C and ¹H NMR to identify aromatic sulfonate and hydroxyl groups. Compare spectra with reference standards (e.g., zinc phenolsulfonate analogs in ).
  • Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against USP-grade test solutions (e.g., Folin-Ciocalteu phenol TS in ) .

Q. How should researchers design dose-response experiments to determine the compound's bioactivity thresholds?

  • Methodological Answer :

  • Use in vitro assays (e.g., kinase inhibition in ) with serial dilutions (1 nM–100 µM).
  • Calculate IC₅₀ using nonlinear regression (e.g., four-parameter logistic model). Include positive controls (e.g., PF-04217903 phenolsulfonate for c-Met inhibition) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported IC₅₀ values for this compound analogs across studies?

  • Methodological Answer :

  • Variable Harmonization : Standardize assay conditions (e.g., ATP concentration, incubation time) as per ’s c-Met kinase protocol.
  • Data Normalization : Use relative activity (%) against a reference compound to account for inter-lab variability.
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data from multiple studies, as suggested in ’s evidence synthesis framework .

Q. How can researchers optimize protocols for detecting this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection : LC-MS/MS with a deuterated internal standard (e.g., d₅-PFBS in ) to improve quantification accuracy. Validate recovery rates (85–115%) via spike-and-recovery experiments .

Q. What approaches identify off-target effects of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Kinome Profiling : Utilize high-throughput kinase panels (e.g., 400+ kinases) to assess selectivity. Compare inhibition profiles with ATP-competitive inhibitors (e.g., staurosporine).
  • Pathway Analysis : Integrate phosphoproteomics data (e.g., U87MG xenograft tumors in ) to map downstream signaling perturbations (e.g., Erk1/2, AKT phosphorylation) .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Dosing Regimens : Administer this compound intravenously (IV) and orally to compare bioavailability. Monitor plasma concentrations over 24h using LC-MS/MS.
  • Endpoint Correlation : Link exposure metrics (AUC, Cₘₐₓ) to biomarker modulation (e.g., phospho-c-Met levels in tumor biopsies) using Hill equation modeling .

Data Management and Reporting

Q. What best practices ensure reproducibility in tabulating and interpreting raw experimental data?

  • Methodological Answer :

  • Data Structuring : Organize raw data (e.g., HPLC peak areas, kinase activity readings) in annotated tables with metadata (e.g., instrument settings, batch numbers).
  • Uncertainty Quantification : Report standard deviations (SD) and confidence intervals (CI) for all measurements. Use tools like R or Python for statistical validation ( ) .

Q. How to contextualize conflicting findings about this compound’s environmental persistence in academic publications?

  • Methodological Answer :

  • Evidence Grading : Apply frameworks like EPA’s evidence synthesis ( ) to weigh study quality (e.g., OECD guideline compliance).
  • Model Validation : Cross-validate experimental half-life data with QSAR predictions for sulfonate derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.